Isopropylidenesuccinic Acid Diethyl Ester
Overview
Description
Isopropylidenesuccinic Acid Diethyl Ester, also known as this compound, is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 103°C at 2.3 mmHg . This compound is primarily used in various chemical reactions and industrial applications.
Preparation Methods
Isopropylidenesuccinic Acid Diethyl Ester can be synthesized through the condensation of succinic acid diester with isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Isopropylidenesuccinic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Isopropylidenesuccinic Acid Diethyl Ester has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropylidenesuccinic Acid Diethyl Ester involves its interaction with specific molecular targets and pathways. In biochemical research, it has been shown to interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isopropylidenesuccinic Acid Diethyl Ester can be compared with other similar compounds such as:
Diethyl 2-isopropylidenesuccinate: This compound has a similar structure and properties but may differ in specific applications and reactivity.
Diethyl 2,3-diisobutylsuccinate: Another related compound used in the production of titanium-magnesium catalysts for polymerization.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
diethyl 2-propan-2-ylidenebutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBDXPWXDGTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290874 | |
Record name | Diethyl Isopropylidenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42103-98-0 | |
Record name | 42103-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl Isopropylidenesuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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